molecular formula C18H20ClN5S B253897 4-(4-Chlorophenyl)-6-(4-ethyl-1-piperazinyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chlorophenyl)-6-(4-ethyl-1-piperazinyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

カタログ番号 B253897
分子量: 373.9 g/mol
InChIキー: DOJKIXKUXJNRGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-6-(4-ethyl-1-piperazinyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a chemical compound that has been studied extensively in scientific research. This compound is a pyrimidine derivative and is also known as CEP-1347. It has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Parkinson's disease.

作用機序

The mechanism of action of CEP-1347 involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in cell death and has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting this pathway, CEP-1347 has been found to have neuroprotective effects.
Biochemical and Physiological Effects:
CEP-1347 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of JNK and to reduce the production of reactive oxygen species (ROS) in neuronal cells. It has also been found to increase the expression of anti-apoptotic proteins and to reduce the expression of pro-apoptotic proteins.

実験室実験の利点と制限

One of the advantages of using CEP-1347 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been found to have neuroprotective effects in animal models of Parkinson's disease. However, one limitation of using CEP-1347 is that it has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

将来の方向性

There are a number of future directions for research on CEP-1347. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Parkinson's disease. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, research could be done to identify other compounds that target the JNK signaling pathway and have neuroprotective effects.

合成法

The synthesis of 4-(4-Chlorophenyl)-6-(4-ethyl-1-piperazinyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile involves the reaction of 4-chloro-2-methylsulfanyl-5-nitropyrimidine with 4-ethylpiperazine in the presence of a base. The resulting intermediate is then reacted with cyanide to form the final product.

科学的研究の応用

CEP-1347 has been extensively studied in scientific research for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects and has been shown to improve motor function in animal models of Parkinson's disease.

特性

製品名

4-(4-Chlorophenyl)-6-(4-ethyl-1-piperazinyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

分子式

C18H20ClN5S

分子量

373.9 g/mol

IUPAC名

4-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C18H20ClN5S/c1-3-23-8-10-24(11-9-23)17-15(12-20)16(21-18(22-17)25-2)13-4-6-14(19)7-5-13/h4-7H,3,8-11H2,1-2H3

InChIキー

DOJKIXKUXJNRGJ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

正規SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。